Product packaging for 2-(Prop-1-yn-1-yl)benzamide(Cat. No.:CAS No. 753497-41-5)

2-(Prop-1-yn-1-yl)benzamide

Cat. No.: B12531961
CAS No.: 753497-41-5
M. Wt: 159.18 g/mol
InChI Key: UURDEBPGOSLCQJ-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)benzamide is a chemical compound built on a benzamide scaffold incorporating a propargyl group, a structure of high interest in medicinal chemistry and drug discovery. Researchers value this core structure for its potential in diverse biological applications. Compounds based on the N-(prop-2-yn-1-yl)benzamide structure have been identified as novel small-molecule inhibitors of microRNA-21 (miR-21), an oncomiR aggressively involved in the development and progression of various solid tumors . Inhibiting miR-21 can suppress tumor cell proliferation and enhance the sensitivity of cancer cells to chemotherapeutic agents like taxol . Furthermore, structural analogues of this benzamide, particularly those incorporating selenium, such as N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide (CF3SePB), have demonstrated significant antidepressant-like effects in mouse models . These effects are mediated through the modulation of the dopaminergic system, specifically involving D1 and D2 receptors . Another closely related compound, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide, has also shown a fast antidepressant-like effect linked to the serotonergic 5-HT4 receptor . This makes the propargylbenzamide scaffold a promising candidate for developing novel neurotherapeutics. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B12531961 2-(Prop-1-yn-1-yl)benzamide CAS No. 753497-41-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

753497-41-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-prop-1-ynylbenzamide

InChI

InChI=1S/C10H9NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3,(H2,11,12)

InChI Key

UURDEBPGOSLCQJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1C(=O)N

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 Prop 1 Yn 1 Yl Benzamide

Intramolecular Cyclization and Annulation Reactions of 2-(Prop-1-yn-1-yl)benzamide

The strategic positioning of the propynyl (B12738560) group ortho to the benzamide (B126) functionality in this compound facilitates a range of intramolecular cyclization and annulation reactions. These transformations are pivotal in the synthesis of novel heterocyclic frameworks.

Heterocycle Formation via Alkyne Cyclization onto the Benzamide Moiety

The presence of the nucleophilic amide and the electrophilic alkyne within the same molecule sets the stage for intramolecular cyclization. These reactions are often promoted by transition metal catalysts, such as gold or silver, which activate the alkyne towards nucleophilic attack.

While the direct synthesis of fused dihydrobenzofuran-isoquinolone systems from this compound is a specialized area of research, the general strategy for constructing such scaffolds often involves the intramolecular reaction of ortho-alkynylaryl amides. In a hypothetical pathway for this compound, a gold(I) catalyst could activate the alkyne, rendering it susceptible to intramolecular attack by the oxygen atom of the amide group. This initial cyclization would form a vinyl-gold intermediate. Subsequent protodeauration would lead to an enol ether, which could then tautomerize. A subsequent intramolecular cyclization involving the nitrogen atom onto the benzene (B151609) ring, potentially through a Pictet-Spengler-type reaction if an appropriate activating group is present on the amide nitrogen, could lead to the isoquinolone core. The dihydrobenzofuran portion would arise from the initial oxygen-alkyne cyclization. The specific reaction conditions would be critical in directing the regioselectivity of the cyclization to favor the formation of this particular fused system.

Double annulation reactions (DARs) represent a powerful strategy for the rapid construction of polycyclic molecules. For a substrate like this compound, a DAR pathway could be envisioned to construct complex heterocyclic systems in a single step. For instance, a silver-catalyzed reaction could initiate a cascade. Silver catalysts are known to promote the annulation of 2-alkynylanilines. In a similar vein, a silver catalyst could coordinate to the alkyne of this compound, leading to an intramolecular attack from the amide nitrogen. If a suitable external coupling partner is introduced, a subsequent intermolecular reaction followed by a second intramolecular cyclization could occur, resulting in a "double annulation." The specifics of the reaction partners and conditions would dictate the final structure, but this approach holds potential for creating diverse molecular architectures from a relatively simple starting material.

Cascade Reaction Pathways Involving the Propynyl Group

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation. The propynyl group in this compound is a key player in initiating such cascades, leading to intricate molecular structures through a series of sequential intramolecular transformations.

In the presence of a strong acid or a Lewis acid, the carbonyl oxygen of the benzamide can be protonated or coordinated, enhancing its electrophilicity. This activation can trigger an intramolecular attack from the alkyne, leading to the formation of a cyclic intermediate. Alternatively, and more plausibly for this substrate, an electrophilic attack on the alkyne could initiate the cascade. For example, in the presence of an electrophile (E+), the alkyne could be attacked to form a vinyl cation. The proximate amide oxygen can then act as an intramolecular nucleophile, attacking the vinyl cation to form a six-membered ring containing an oxygen atom, which is an oxonium ion. This highly reactive intermediate is then poised for subsequent reactions.

Regioselectivity and Stereoselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and the outcomes of these reactions are governed by principles of regioselectivity and stereoselectivity. In the context of this compound and related 2-alkynylbenzamides, the interplay between the alkyne and the ortho-amide group significantly influences the formation of new rings.

One of the key reactions for this class of compounds is electrophile-induced cyclization. Studies have shown that 2-(1-alkynyl)benzamides undergo highly regioselective cyclization, proceeding via an O-attack rather than an N-attack. nih.gov This results in the formation of 5-membered haloimidates under metal-free conditions. rsc.org The regioselectivity, which approaches 100%, is dictated by the steric bulk and neighboring group participation from the propargylic position of the alkyne. rsc.org For instance, the iodocyclization of 2-(1-alkynyl)benzamides with iodine yields cyclic imidates with reasonable to high regio- and stereoselectivity. nih.gov

The general principles of cycloaddition can be further understood through Frontier Molecular Orbital (FMO) theory, which helps predict the outcomes of reactions like the [3+2] dipolar cycloaddition. wikipedia.orgnih.gov These reactions, often referred to as Huisgen cycloadditions, involve a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne moiety) to form a five-membered heterocycle. wikipedia.org The regioselectivity is determined by the electronic and steric properties of both the dipole and the dipolarophile. wikipedia.org Computational studies on the related 2-propynamide in [3+2] cycloadditions indicate that the reaction proceeds through stereo- and regioisomeric pathways, with the energetics favoring specific product formations. mdpi.com The polar character of the reaction, influenced by the solvent and substituents, plays a crucial role in determining the activation enthalpy and the favored pathway. mdpi.com

The table below summarizes the selectivity observed in cycloaddition reactions involving 2-alkynylbenzamide systems.

Reaction TypeReagentsProduct TypeSelectivityReference
Electrophile-induced CyclizationI2, NIS, etc.5-membered haloimidates~100% Regioselective (O-cyclization) nih.govrsc.org
[3+2] Dipolar CycloadditionNitrones, AzidesIsoxazolidines, TriazolesGoverned by FMO, steric, and electronic effects wikipedia.orgmdpi.com
Silver-catalyzed (3+3)-CycloannulationCarbonyl YlidesOxa-bridged FuransHigh Regio- and Diastereoselectivity rsc.org

Intermolecular Reactivity and Coupling Reactions

Beyond intramolecular cyclizations, the distinct functional groups of this compound—the terminal alkyne and the benzamide—allow for a range of intermolecular reactions.

Cross-Coupling Reactions Involving the Alkyne or Benzamide Positions

The terminal alkyne of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming C(sp)-C(sp2) bonds. For 2-alkynylbenzamides, this can be part of a cascade reaction. For example, a palladium-catalyzed heterocyclization–Sonogashira coupling cascade has been developed for 2-alkynylbenzamides reacting with terminal alkynes, demonstrating the utility of this reaction in building complex molecular architectures. acs.org The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, with the transmetalation step often being rate-determining. libretexts.org

The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. wikipedia.orgorganic-chemistry.org While the alkyne of this compound would not directly participate as the alkene component, the aryl ring of the benzamide could potentially be functionalized with a halide or triflate, making it a substrate for a Heck reaction with various alkenes. The mechanism proceeds through oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org

The following table provides an overview of potential cross-coupling reactions.

Reaction NameCoupling PartnersCatalyst SystemProduct TypeReference
Sonogashira CouplingAryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, BaseDisubstituted Alkyne wikipedia.orgorganic-chemistry.orgacs.org
Heck ReactionAlkenePd catalyst, BaseSubstituted Alkene wikipedia.orgorganic-chemistry.orglibretexts.org

Additions to the Alkyne Moiety (e.g., Hydrofunctionalizations)

The carbon-carbon triple bond of the propargyl group is susceptible to various addition reactions, including hydrofunctionalizations, where an H-X molecule is added across the alkyne.

Nucleophilic conjugate additions, or Michael additions, are common for alkynes activated by an electron-withdrawing group. acs.orgbham.ac.uk Thiol-yne, amino-yne, and hydroxyl-yne reactions involve the addition of thiols, amines, and alcohols, respectively, to the alkyne. These reactions are often base-catalyzed to generate a more nucleophilic thiolate, amide, or alkoxide anion, which then attacks the electrophilic alkyne. acs.org These additions are highly efficient and can proceed under ambient conditions, fitting the criteria for "click chemistry". bham.ac.uk

Metal-catalyzed hydrofunctionalizations are also prevalent. For instance, gold-catalyzed hydromethoxylation of alkynes demonstrates the addition of methanol (B129727) across the triple bond. researchgate.net Similarly, palladium(II)-catalyzed hydrocarbofunctionalization of N-alkenyl amides showcases the addition of a carbon-based nucleophile and a hydrogen across a double bond, a principle that can be extended to alkynes. nih.gov

Addition TypeNucleophileCatalyst/ConditionsProduct TypeReference
Thiol-yne AdditionThiol (R-SH)Base catalysisVinyl sulfide acs.orgbham.ac.uk
Amino-yne AdditionAmine (R2-NH)Base catalysisEnamine acs.org
HydroalkoxylationAlcohol (R-OH)Gold catalystVinyl ether researchgate.net

Nucleophilic and Electrophilic Reactivity at the Benzamide Amide Group

The amide functional group, while generally considered stable, possesses distinct sites for both nucleophilic and electrophilic attack. The carbonyl carbon is electrophilic, while the nitrogen and, under certain conditions, the α-carbon can be made nucleophilic.

The carbonyl carbon of the benzamide can undergo nucleophilic acyl substitution . A notable example is the reaction with potent organometallic nucleophiles like organolithium reagents. This reaction can efficiently convert the amide into a ketone, proceeding rapidly even under aerobic conditions. researchgate.net

Conversely, the amide group can exhibit electrophilic reactivity . The nitrogen atom's lone pair makes it a potential nucleophile, though its reactivity is tempered by resonance with the carbonyl group. More significantly, deprotonation of the N-H bond or the α-carbon to the aromatic ring can generate powerful nucleophiles. For instance, lithiation of amides can direct subsequent reactions with electrophiles to specific positions on the molecule. mdpi.com The amide group can act as a directing group for ortho-lithiation or C-H activation, enabling functionalization of the aromatic ring. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Prop 1 Yn 1 Yl Benzamide

Electronic Structure and Molecular Geometry Analysis

The foundational aspect of understanding a molecule's behavior is the analysis of its electronic structure and three-dimensional shape. Quantum chemical methods are employed to determine the most stable arrangement of atoms in space and to describe the distribution of electrons within the molecule.

Optimization of Molecular Geometries using Quantum Chemical Methods

The first step in a computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through geometry optimization calculations. Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set, which describes the atomic orbitals, is also critical for accuracy, with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) being common choices for organic molecules.

For 2-(prop-1-yn-1-yl)benzamide, these calculations would predict key structural parameters. The planarity of the benzamide (B126) group is a significant feature, influenced by the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of the propargyl group relative to the benzene (B151609) ring is another critical aspect of its geometry.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

ParameterBond/AngleValue
Bond LengthC(carbonyl)-O1.23 Å
Bond LengthC(carbonyl)-N1.35 Å
Bond LengthC(ring)-C(alkyne)1.44 Å
Bond LengthC≡C1.21 Å
Bond AngleO-C(carbonyl)-N122.5°
Bond AngleC(ring)-C(carbonyl)-N117.0°
Dihedral AngleC(ring)-C(ring)-C(carbonyl)-N~25°
Dihedral AngleC(ring)-C(alkyne)-C≡C178.5°

Note: The data in this table is illustrative and represents typical values for similar structures, as specific published computational data for this compound is not available.

Conformational Analysis and Energetic Landscapes

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. For this compound, rotation around the C(ring)-C(carbonyl) bond and the C(carbonyl)-N bond are of particular interest.

To map the energetic landscape, a series of constrained geometry optimizations are performed where a specific dihedral angle is systematically varied, and the energy is calculated at each step. This process, known as a potential energy surface (PES) scan, reveals the low-energy conformers as minima on the surface and the transition states between them as saddle points. The relative energies of these conformers can then be used to determine their populations at a given temperature using Boltzmann statistics. Such studies would likely show that conformers minimizing steric hindrance between the amide proton and the ortho-substituted alkyne are energetically favored.

Reaction Pathway Elucidation and Mechanistic Investigations

A significant application of computational chemistry is in the study of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a key reaction is its cycloisomerization to form heterocyclic products.

Density Functional Theory (DFT) Calculations for Transition Statesresearchgate.netnih.gov

To understand how a reaction proceeds, it is essential to locate the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are a primary tool for this, allowing for the optimization of TS structures. researchgate.netnih.gov A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

For the cycloisomerization of this compound, computational studies would model the interaction of the amide group with the alkyne moiety, leading to the formation of a new ring. The geometry of the transition state would reveal the extent of bond formation and bond breaking at this critical point. Functionals such as M06, which are known to perform well for kinetics and thermochemistry, are often employed for these calculations. nih.gov

Energy Profiles and Activation Barriers for Key Reaction Steps

Once the reactants, products, and transition states have been optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The difference in energy between the reactants and the transition state is the activation barrier (activation energy), a crucial factor in determining the reaction rate.

For the cyclization of this compound, the energy profile would quantify the energy required to reach the transition state for ring closure. Different possible cyclization pathways, such as 5-exo-dig or 6-endo-dig, can be computationally explored, and their respective activation barriers can be compared to predict the regioselectivity of the reaction.

Interactive Table 2: Hypothetical Energy Profile for a 5-exo-dig Cyclization of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State+25.5
Intermediate-5.2
Product-15.0

Note: This data is a representative example of what a computational study would yield and is not based on published results for this specific reaction.

Solvent Effects and Their Computational Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for these effects in several ways. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. These models treat the solvent as a continuous medium with a specific dielectric constant, and a cavity is created around the solute molecule.

The inclusion of a solvent model can alter the relative energies of reactants, products, and transition states. For instance, if the transition state is more polar than the reactants, a polar solvent would be expected to stabilize the TS and lower the activation barrier, thus accelerating the reaction. For the cycloisomerization of this compound, modeling the reaction in different solvents would provide valuable insights into how the reaction rate and selectivity can be tuned by the choice of the reaction medium.

Analysis of Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for exploring the electronic structure of organic molecules. eurjchem.comresearchgate.net The electronic properties of this compound, such as the distribution of electrons and the energies of its molecular orbitals, are crucial in determining its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For the parent molecule, benzamide, computational studies have determined the HOMO-LUMO energy gap. While the exact values for this compound would require specific calculations, the data for benzamide provides a useful reference. The introduction of the prop-1-yn-1-yl group at the ortho position is expected to influence the electronic properties. The alkyne moiety can participate in π-conjugation with the benzene ring, which would likely alter the energies of the frontier orbitals and consequently the HOMO-LUMO gap.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzamide Analog This table presents representative data for a related benzamide derivative to illustrate the typical outputs of FMO analysis. Specific values for this compound would require dedicated computational studies.

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap 5.6

The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. It is anticipated that the HOMO would be distributed over the electron-rich aromatic ring and the amide group, while the LUMO would also have significant contributions from the phenyl ring and the carbonyl carbon. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov

Bond order analysis, such as the calculation of Mayer bond orders, provides a quantitative measure of the electron density shared between atoms, which correlates with the strength and nature of the chemical bonds. researchgate.net This analysis can elucidate the degree of π-conjugation and the partial double bond character of certain bonds within the molecule.

In this compound, a Mayer bond order analysis would be expected to reveal a partial double bond character for the C-N bond of the amide group due to resonance. masterorganicchemistry.com This analysis would also quantify the bond orders of the triple bond in the propargyl group and the bonds within the aromatic ring, providing insights into the electronic delocalization across the molecule. The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would assign partial charges to each atom, further identifying electrophilic and nucleophilic centers.

Computational Studies of Catalysis

Computational modeling is an indispensable tool for investigating the mechanisms of catalytic reactions, providing detailed insights into reaction pathways, transition states, and the roles of various components in the catalytic cycle. The propargyl group in this compound makes it a suitable substrate for various transition-metal-catalyzed reactions, such as cycloisomerization. researchgate.netnih.gov

Computational studies, often employing DFT, can model the initial interaction between the this compound substrate and a metal catalyst. researchgate.net For reactions involving the alkyne moiety, the catalyst, typically a transition metal complex (e.g., gold, ruthenium, or palladium), coordinates to the π-system of the triple bond. researchgate.netnih.govresearchgate.net This coordination activates the alkyne, making it more susceptible to nucleophilic attack.

Simulations can map out the potential energy surface of the reaction, identifying the most stable catalyst-substrate adducts and the transition states for subsequent steps. For an intramolecular cyclization, for instance, computational models can elucidate the pathway by which the amide nitrogen or oxygen attacks the activated alkyne, leading to the formation of a new ring system. These models can predict the activation barriers for different possible pathways, thereby explaining the observed product selectivity.

The ligands coordinated to the metal center and the counterions present in the reaction medium can have a profound impact on the efficiency and selectivity of a catalytic reaction. Computational studies are instrumental in understanding these effects at a molecular level.

By systematically varying the ligands in the computational model, researchers can probe how their electronic and steric properties influence the stability of intermediates and the energies of transition states within the catalytic cycle. For example, electron-donating ligands might increase the electron density on the metal center, affecting its ability to activate the alkyne. Similarly, bulky ligands can create a specific steric environment around the metal, favoring certain reaction pathways over others.

Despite a comprehensive search for theoretical and computational studies on the prediction of selectivity in metal-catalyzed reactions involving this compound, no specific research articles or datasets detailing such investigations were found.

General advancements in computational chemistry, however, provide a framework for how such predictions could be approached. Methodologies like density functional theory (DFT) are instrumental in mapping the potential energy surfaces of catalytic cycles. These calculations can elucidate the transition states and intermediates for various potential reaction pathways, including those leading to different regio- or stereoisomers. The relative energy barriers of these transition states are key to predicting the selectivity of a reaction, as the pathway with the lowest energy barrier is generally the most favored kinetically.

For a molecule like this compound, computational studies could, for instance, model its behavior in metal-catalyzed reactions such as cyclizations, cross-coupling reactions, or hydrogenations. By systematically evaluating the energies associated with different modes of substrate-catalyst interaction and subsequent reaction steps, researchers can predict which products are most likely to form.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging frontier. These approaches can leverage data from a wide range of reactions to build predictive models for catalyst and substrate performance, potentially accelerating the discovery of selective transformations for compounds like this compound.

While direct studies on this compound are not available in the reviewed literature, the principles of computational chemistry offer a robust toolkit for any future research aimed at understanding and predicting its reactivity and selectivity in metal-catalyzed processes.

Spectroscopic and Structural Elucidation Methodologies for 2 Prop 1 Yn 1 Yl Benzamide Derivatives

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different magnetic states when placed in a strong magnetic field. By absorbing electromagnetic radiation at a specific frequency, these nuclei transition between states, generating a signal that provides a wealth of structural information. The chemical environment surrounding each nucleus influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint.

Proton (¹H) NMR Spectroscopic Analysis for Structural Connectivity

Proton (¹H) NMR spectroscopy is a highly sensitive method used to determine the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of atoms.

For 2-(alkynyl)benzamide derivatives, ¹H NMR is crucial for identifying the protons of the benzamide (B126) ring, the amide N-H proton, and the substituents on both the aromatic ring and the alkynyl group. For instance, in ortho-alkynyl-N-arylbenzamides, the aromatic protons typically appear in the range of δ 7.0–8.5 ppm. mdpi.com The amide proton (N-H) often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons of the propargyl group in related N-(prop-2-yn-1-yl)benzamide structures show characteristic signals for the methylene (-CH₂-) and terminal alkyne (-C≡CH) protons. nih.gov

Table 1: Representative ¹H NMR Data for an ortho-Alkynylbenzamide Derivative

Functional Group Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 8.94 s (singlet)
Aromatic (Ar-H) 8.01–7.11 m (multiplet)
Methyl (Ar-CH₃) 3.32 s (singlet)

Data is for ortho-((p-chlorophenyl)ethynyl)-N-(p-tolyl)benzamide, a representative derivative. mdpi.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. hw.ac.uk The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

In 2-(prop-1-yn-1-yl)benzamide derivatives, the carbonyl carbon (C=O) of the amide group is characteristically found in the downfield region of the spectrum, typically around δ 164-168 ppm. mdpi.comnih.gov The sp-hybridized carbons of the alkyne group (C≡C) resonate in a distinct region, generally between δ 80–100 ppm. mdpi.comnih.gov Aromatic carbons appear in the δ 115–140 ppm range, while any aliphatic carbons, such as the methyl group of the prop-1-yn-1-yl moiety, would appear in the upfield region. mdpi.comoregonstate.edu

Table 2: Representative ¹³C NMR Data for an ortho-Alkynylbenzamide Derivative

Carbon Type Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) 164.5
Aromatic (Ar-C) 119.4–136.5
Alkyne (C≡C) 88.3, 95.2
Methyl (Ar-CH₃) 21.1

Data is for ortho-((p-chlorophenyl)ethynyl)-N-(p-tolyl)benzamide, a representative derivative. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For complex molecules where one-dimensional NMR spectra may be ambiguous due to overlapping signals, two-dimensional (2D) NMR techniques are employed to establish definitive structural assignments. These experiments correlate signals from different nuclei, providing a detailed map of molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying adjacent protons and piecing together spin systems within the molecule, such as the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for unambiguously assigning the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH_ and ³J_CH_). HMBC is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for connecting different fragments of a molecule, such as linking the amide proton to the carbonyl carbon or the aromatic ring carbons.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and, with high resolution, its elemental formula. It involves ionizing the sample, separating the ions based on their m/z ratio, and then detecting them.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules like benzamide derivatives. In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. pku.edu.cn

For this compound derivatives, ESI-MS typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. This allows for the direct determination of the compound's molecular weight. For example, in the analysis of various benzamide derivatives, ESI-MS has been used to confirm the mass of the synthesized products by identifying the [M+H]⁺ peak. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of a compound's elemental composition and unambiguous molecular formula. By comparing the experimentally measured exact mass with the theoretical masses of possible formulas, the correct molecular formula can be confidently assigned. acs.org This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

HRMS data for various benzamide derivatives confirms their elemental composition with high precision. For instance, a derivative with the formula C₂₂H₁₇ClNO was found to have an [M+H]⁺ ion with a calculated mass of 346.0993 and an experimentally found mass of 346.0993, confirming its composition. mdpi.com

Table 3: Representative HRMS Data for an ortho-Alkynylbenzamide Derivative

Compound Formula Ion Type Calculated Exact Mass (m/z) Found Exact Mass (m/z)
C₂₂H₁₇ClNO [M+H]⁺ 346.0993 346.0993
C₂₂H₁₈NO₂ [M+H]⁺ 328.1332 328.1331

Data derived from representative ortho-alkynylbenzamide derivatives. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at specific, characteristic frequencies. By analyzing the absorption spectrum, one can deduce the presence of various functional groups. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of the key amide and alkyne moieties.

Characteristic Vibrational Frequencies of Amide and Alkyne Moieties

The IR spectrum of a this compound derivative is expected to exhibit several characteristic absorption bands that signify the presence of the amide and alkyne functional groups.

The amide group gives rise to several distinct vibrations:

N-H Stretching: For a primary amide, such as this compound, two absorption bands are typically observed in the range of 3100-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. Secondary amides show a single N-H stretching band in this region. ucla.edu

C=O Stretching (Amide I band): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. It typically appears in the region of 1630-1690 cm⁻¹. The exact frequency can be influenced by factors such as hydrogen bonding and the electronic environment of the carbonyl group. ucla.edu

N-H Bending (Amide II band): This absorption arises from the in-plane bending of the N-H bond and is usually found between 1550 and 1650 cm⁻¹.

The alkyne group also has characteristic vibrational frequencies:

C≡C Stretching: The carbon-carbon triple bond stretching vibration is typically observed in the range of 2100-2260 cm⁻¹. maricopa.edupressbooks.pub The intensity of this absorption can vary; in symmetrically substituted alkynes, it may be very weak or absent. However, in a molecule like this compound, the asymmetry should allow for a discernible peak. libretexts.org

≡C-H Stretching: For terminal alkynes, a sharp and intense absorption corresponding to the stretching of the C-H bond of the alkyne is observed around 3300 cm⁻¹. maricopa.edupressbooks.pub Since this compound has an internal alkyne (the triple bond is not at the end of a chain), this band would be absent.

The following table summarizes the expected characteristic IR absorption frequencies for a this compound derivative.

Functional GroupVibrational ModeCharacteristic Frequency Range (cm⁻¹)Intensity
AmideN-H Stretch (asymmetric & symmetric)3100 - 3500Medium
AmideC=O Stretch (Amide I)1630 - 1690Strong
AmideN-H Bend (Amide II)1550 - 1650Medium to Strong
AlkyneC≡C Stretch2100 - 2260Weak to Medium
Aromatic RingC=C Stretch1400 - 1600Medium to Weak
Aromatic RingC-H Stretch~3030Variable

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods like IR and NMR provide valuable information about the connectivity and functional groups within a molecule, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its properties.

In the crystal structure of 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the molecules are linked into layers by N—H···O and C—H···F hydrogen bonds. researchgate.net The acetylene C≡C bond length was observed to be 1.162 (3) Å. researchgate.net The angle between the plane of the benzene (B151609) ring and the prop-2-ynyl group is 59.03 (7)°. researchgate.net

The table below presents selected crystallographic data for 2,6-Difluoro-N-(prop-2-ynyl)benzamide. researchgate.net This data serves as a valuable reference for what might be expected for the crystal structure of this compound and its derivatives.

ParameterValue for 2,6-Difluoro-N-(prop-2-ynyl)benzamide
Chemical FormulaC₁₀H₇F₂NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.0479 (8)
b (Å)19.738 (3)
c (Å)9.2428 (15)
β (°)91.432 (4)
Volume (ų)920.6 (3)
Z4
C≡C Bond Length (Å)1.162 (3)

Spectroscopic Characterization of Intermediates in Reaction Pathways

The synthesis of this compound can be envisioned through several synthetic routes, each involving key intermediates that can be characterized using spectroscopic methods to monitor the reaction progress and confirm their identity. A common and effective method for the formation of the C(aryl)-C(alkyne) bond is the Sonogashira coupling reaction.

A plausible synthetic pathway to this compound would involve the Sonogashira coupling of a protected propyne (B1212725), such as 1-(trimethylsilyl)propyne, with 2-iodobenzamide, followed by the deprotection of the silyl group.

Plausible Synthetic Route:

Starting Material: 2-Iodobenzamide

Intermediate 1: 2-((Trimethylsilyl)prop-1-yn-1-yl)benzamide

Final Product: this compound

The spectroscopic characterization of these intermediates would be crucial for a successful synthesis.

2-Iodobenzamide (Starting Material):

IR Spectroscopy: Would show characteristic amide N-H and C=O stretching frequencies. The presence of the carbon-iodine bond would result in a low-frequency absorption, typically below 600 cm⁻¹.

¹H NMR Spectroscopy: The aromatic protons would appear as a set of multiplets in the aromatic region of the spectrum. The amide protons would appear as broad signals.

¹³C NMR Spectroscopy: The carbon atom attached to the iodine would be significantly shifted upfield due to the heavy atom effect.

2-((Trimethylsilyl)prop-1-yn-1-yl)benzamide (Intermediate):

IR Spectroscopy: The disappearance of the C-I bond absorption and the appearance of a C≡C stretching frequency around 2150 cm⁻¹ would indicate the successful coupling. The trimethylsilyl group would show characteristic absorptions, for instance, around 1250 cm⁻¹ (Si-CH₃ symmetric deformation) and 840 cm⁻¹ (Si-C stretch).

¹H NMR Spectroscopy: A new singlet corresponding to the nine equivalent protons of the trimethylsilyl (TMS) group would appear at approximately 0.2 ppm. A singlet for the methyl group on the propyne chain would also be present.

¹³C NMR Spectroscopy: The appearance of new signals for the alkyne carbons and the TMS group carbons would be expected.

Advanced Derivatization and Functionalization Strategies of 2 Prop 1 Yn 1 Yl Benzamide

Modular Construction of Complex Molecular Architectures

The modular nature of 2-(prop-1-yn-1-yl)benzamide allows for its use as a versatile building block in the synthesis of more elaborate molecules. This is primarily achieved through reactions that target the alkyne and benzamide (B126) functionalities, allowing for the stepwise and controlled assembly of complex structures.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click" Chemistry

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click" chemistry, is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. beilstein-journals.orgnih.gov This reaction is known for its reliability, mild reaction conditions, and high yields, making it a powerful tool for molecular construction. scripps.edumdpi.com The resulting triazole ring is exceptionally stable and can act as a rigid linker, connecting different molecular fragments. nih.govscripps.edu

The CuAAC reaction has been widely applied in various fields, including drug discovery, materials science, and bioconjugation. scripps.edumdpi.comnih.gov Its utility stems from the ability to join molecular units with high specificity and efficiency. nih.gov The reaction is catalyzed by copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent or directly from copper(I) salts. beilstein-journals.org The versatility of CuAAC allows for its application in the synthesis of a wide array of complex molecules, from bioactive compounds to functional materials. scripps.edubeilstein-journals.org

Reactant 1Reactant 2CatalystProductKey Features
This compoundOrganic AzideCopper(I)1,4-disubstituted 1,2,3-triazoleHigh regioselectivity, mild conditions, high yield

Palladium-Catalyzed C(sp)-Chalcogen Bond Formation

Palladium-catalyzed reactions are instrumental in forming carbon-chalcogen (C-S, C-Se, C-Te) bonds, offering a direct method for introducing chalcogen atoms into organic molecules. Specifically, the C(sp)-chalcogen bond formation involving the terminal alkyne of this compound provides a pathway to alkynyl chalcogenides. These reactions are valued for their ability to proceed under mild conditions with high regioselectivity.

This methodology is significant for the synthesis of organochalcogen compounds, which are of interest for their unique electronic and chemical properties. The resulting alkynyl chalcogenides can serve as intermediates for further transformations, expanding the molecular diversity accessible from this compound.

Regioselective Functionalization of the Benzamide Ring System

The benzamide ring of this compound is amenable to electrophilic aromatic substitution reactions. The directing effects of the amide and propynyl (B12738560) substituents guide the regioselectivity of these transformations. For instance, halogenation or nitration can introduce functional groups at specific positions on the aromatic ring, providing handles for subsequent cross-coupling reactions or other modifications. This allows for the precise tuning of the electronic and steric properties of the molecule.

Transformations of the Alkyne Moiety beyond Cycloaddition

While cycloaddition reactions are a primary pathway for functionalizing the alkyne group, other transformations offer alternative routes to diverse molecular scaffolds. Electrophile-induced cyclizations of 2-(prop-1-yn-1-yl)benzamides can lead to the formation of five-membered haloimidiates with high regioselectivity. These reactions proceed under metal-free conditions and are influenced by the steric and electronic nature of the substituents.

Furthermore, palladium-catalyzed reactions can facilitate the stereoselective synthesis of conjugated enynes from 1,3-diynes, demonstrating the versatility of the alkyne moiety in C-C bond formation. nih.gov These transformations highlight the potential of the alkyne group to participate in a variety of reactions beyond simple cycloadditions, leading to a broad range of complex organic structures.

Synthesis of Spirocyclic and Fused-Ring Systems

The strategic placement of reactive functional groups on this compound derivatives can enable intramolecular reactions to construct spirocyclic and fused-ring systems. For example, an appropriately positioned nucleophile on the benzamide portion can attack the alkyne, leading to the formation of a new ring fused to the original benzamide structure.

Palladium-catalyzed cycloaddition reactions have been developed to synthesize highly functionalized spiroheterocycles. These reactions can create multiple contiguous stereocenters with high enantio- and diastereoselectivity. Similarly, fused-ring systems can be accessed through intramolecular cyclization cascades, often catalyzed by transition metals like palladium. uchicago.edu These strategies provide access to complex, three-dimensional molecular architectures that are of significant interest in medicinal chemistry and materials science. thieme.denih.gov

Development of Novel Heterocyclic Scaffolds from this compound

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of novel heterocyclic scaffolds. By designing multi-step reaction sequences, it is possible to construct a variety of heterocyclic systems. For example, the initial functionalization of the alkyne or the benzamide ring can be followed by a ring-closing reaction to generate new heterocyclic cores.

Multicomponent assembly processes, followed by sequential ring-forming reactions, have proven effective in generating diverse collections of polyheterocyclic scaffolds. nih.gov This approach allows for the rapid generation of molecular complexity from simple starting materials. The resulting novel heterocyclic structures can serve as platforms for the development of new therapeutic agents and functional materials. nih.govmdpi.commdpi.com

Future Research Directions and Unaddressed Challenges in 2 Prop 1 Yn 1 Yl Benzamide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. A primary future challenge lies in developing more sustainable and atom-economical methods for the synthesis of 2-(prop-1-yn-1-yl)benzamide. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, leading to significant waste generation.

Future research should focus on catalytic approaches that minimize waste and energy consumption. For instance, direct C-H activation and amidation reactions catalyzed by earth-abundant metals could provide a more environmentally benign alternative to classical cross-coupling and amidation protocols. The ideal synthesis would proceed with high efficiency, utilize non-toxic and renewable starting materials, and generate water as the only byproduct.

To quantify the "greenness" of newly developed synthetic routes, various metrics can be employed. These include Atom Economy (AE), Process Mass Intensity (PMI), and E-Factor. A comparative analysis of different synthetic strategies using these metrics will be crucial for identifying the most sustainable options.

Table 1: Green Chemistry Metrics for Synthetic Route Evaluation

MetricDescriptionIdeal Value
Atom Economy (AE) (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Process Mass Intensity (PMI) Total mass in a process / Mass of product1
E-Factor Total waste (kg) / Product (kg)0

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The dual functionality of this compound, possessing both an alkyne and a benzamide (B126) moiety, offers a rich landscape for selective catalytic transformations. A significant area for future research is the discovery and development of novel catalytic systems that can selectively target one functional group over the other, or enable unique tandem reactions involving both.

Gold and other transition metals have shown promise in catalyzing the cyclization of related ortho-alkynylaryl compounds. Future investigations could explore a broader range of metal catalysts, including rhodium, palladium, and copper, in combination with a diverse array of ligands to fine-tune their reactivity and selectivity. For instance, the development of chiral catalysts could enable enantioselective transformations, leading to the synthesis of valuable chiral molecules.

A key challenge is to achieve high levels of chemo-, regio-, and stereoselectivity in these catalytic reactions. Understanding the intricate interplay between the catalyst, substrate, and reaction conditions will be paramount. High-throughput screening of catalyst libraries, coupled with detailed mechanistic studies, will be instrumental in identifying optimal catalytic systems for specific transformations.

Deeper Computational Insights into Complex Reaction Dynamics

Computational chemistry offers a powerful tool to unravel the complex reaction dynamics of this compound. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies.

Future computational studies should focus on modeling the various catalytic cycles involved in the transformations of this compound. This will aid in understanding the role of the catalyst and ligands in promoting specific reaction pathways and controlling selectivity. For instance, computational screening of potential catalysts could accelerate the discovery of new and more efficient catalytic systems.

Furthermore, molecular dynamics simulations can be employed to study the conformational landscape of this compound and its interactions with catalysts and solvents. This can provide a more dynamic picture of the reaction environment and help in rationalizing experimentally observed outcomes. A significant challenge in this area is the accurate modeling of complex systems, which requires sophisticated computational methods and significant computational resources.

Integration of this compound into Materials Science Research (e.g., Polymer Chemistry)

The unique structural features of this compound make it an attractive building block for the synthesis of novel functional materials, particularly polymers. The presence of a reactive alkyne group allows for its participation in various polymerization reactions, such as cyclotrimerization or transition-metal-catalyzed polymerizations.

Future research in this area could focus on the synthesis of polymers incorporating the this compound moiety into the polymer backbone or as a pendant group. These polymers could exhibit interesting properties, such as thermal stability, photoluminescence, or self-assembly behavior, due to the rigid aromatic and amide components. The alkyne functionality also provides a handle for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of material properties.

A key challenge will be to control the polymerization process to obtain well-defined polymers with controlled molecular weights and low polydispersity. The exploration of different polymerization techniques, including living and controlled polymerization methods, will be crucial. The resulting materials could find applications in areas such as organic electronics, sensors, and advanced coatings.

Unlocking New Reactivity Modes and Chemical Transformations of the Alkyne-Benzamide Conjugate

The conjugated system of the alkyne and benzamide groups in this compound suggests the potential for novel reactivity modes that have yet to be explored. Future research should aim to unlock these new chemical transformations, leading to the synthesis of diverse and complex molecular architectures.

One promising avenue is the exploration of cycloaddition reactions involving the alkyne moiety. For example, [3+2] cycloadditions with azides or nitrile oxides could provide access to novel heterocyclic compounds. Furthermore, transition-metal-catalyzed tandem reactions that involve both the alkyne and the amide functionality could lead to the efficient construction of polycyclic systems. Recent studies on the palladium-catalyzed cyclization–carbonylation of 2-alkynyl primary benzamides demonstrate the potential for such cascade reactions to afford complex isoquinoline (B145761) derivatives acs.org.

The challenge lies in discovering the appropriate reaction conditions and catalysts to trigger these new reactivity modes. A systematic investigation of various reagents and catalytic systems, guided by mechanistic understanding and computational predictions, will be essential for unlocking the full synthetic potential of this versatile building block.

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